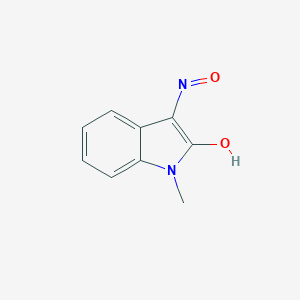

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Vue d'ensemble

Description

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Méthodes De Préparation

The synthesis of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one typically involves the reaction of 1-methylindole-2,3-dione with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound .

Analyse Des Réactions Chimiques

Sulfonylation with Aryl Sulfonyl Chlorides

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one undergoes sulfonylation in a biphasic system (dichloromethane/water) using NaOH as a base . This reaction introduces sulfonate esters, enhancing the compound’s reactivity for further functionalization.

Example Reaction with Naphthalene-2-sulfonyl Chloride

| Reagents | Conditions | Product Yield | Reference |

|---|---|---|---|

| Naphthalene-2-sulfonyl chloride | 3 h, room temperature | 89% |

Crystallographic Insight

The product exhibits a dihedral angle of 72.56° between the indole and naphthyl rings, stabilized by π–π stacking interactions .

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The oxime group participates in click chemistry to form triazole conjugates. Copper nanoparticles catalyze the reaction between azide-functionalized derivatives and alkynes .

Representative Triazole Conjugate Synthesis

| Reagents | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Propargyl bromide, NaN₃ | CuNPs, H₂O | RT, 12 h | 78% |

Key Derivatives

- 4h : IR 3187 cm⁻¹ (N–OH), 1713 cm⁻¹ (C=O) .

- 4c : ¹H NMR δ 2.50 (s, CH₃), 7.06–7.72 (m, aromatic protons) .

Reactivity with Organolithium Reagents

Though less documented for the (Z)-isomer, structurally analogous hydroxyiminoindolinones react with alkyllithium reagents (e.g., s-BuLi, MeLi) to yield hydroxyindanones and anilino derivatives .

Proposed Mechanism

- 1,2-Addition : Organolithium attacks the oxime’s C=N bond.

- Cyclization : Forms indanone derivatives via intramolecular aldol condensation .

Reaction Outcomes

| Organolithium Reagent | Product Type | Yield Range | Reference |

|---|---|---|---|

| s-BuLi | Hydroxyindanone | 34–44% | |

| MeLi | Anilinoindanone | 12–25% |

Heterocyclic Ring Expansion

Reaction with hydrazine hydrate or methylhydrazine facilitates ring expansion to phthalazinones, a pathway leveraged in anticancer drug development .

Example Reaction

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Propanol, reflux | Benzo[f]phthalazinone | 29% |

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one is its potential as an anticancer agent. Recent studies have focused on its ability to inhibit specific cancer cell lines through various mechanisms.

Case Studies

-

Study on Anticancer Activity :

- Researchers synthesized a series of indolin-2-one derivatives, including this compound, and evaluated their activity against the NCI-60 human cancer cell lines.

- The compound exhibited broad-spectrum anticancer activity, with certain derivatives showing IC50 values as low as 1.47 μM against breast cancer cell lines and 1.40 μM against colon cancer cell lines .

-

In Silico Studies :

- Virtual screening techniques were employed to predict the pharmacokinetic properties and potential efficacy of this compound derivatives. The studies revealed favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating their suitability for further development as therapeutic agents .

Data Table: Anticancer Activity of Indolinone Derivatives

Mécanisme D'action

The mechanism of action of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily due to its ability to interact with enzymes and receptors, modulating their activity. For example, its anticancer properties may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .

Comparaison Avec Des Composés Similaires

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with different biological activities.

Indole-3-carbinol: Known for its anticancer properties.

Indole-3-butyric acid: Another plant hormone with distinct applications.

The uniqueness of this compound lies in its specific oxime group, which imparts unique chemical and biological properties .

Activité Biologique

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one is a compound belonging to the indolin-2-one family, characterized by a hydroxyimino functional group at the 3-position and a methyl group at the 1-position. This compound has garnered attention for its promising biological activities, particularly in pharmacological studies. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 164.16 g/mol

The presence of the hydroxyimino group significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyimino group facilitates hydrogen bonding, which allows for specific interactions with enzymes and receptors involved in critical biological pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes related to cancer progression.

- Receptor Modulation : It has been shown to modulate receptor activity, potentially influencing signal transduction pathways associated with cell growth and survival.

Biological Activities

Research has highlighted several notable biological activities of this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties against various human cancer cell lines.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

| Study | Cell Line/Model | IC Value | Observations |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 12 µM | Significant inhibition of cell proliferation. |

| Study 2 | HeLa (Cervical Cancer) | 15 µM | Induction of apoptosis observed. |

| Study 3 | A549 (Lung Cancer) | 10 µM | Reduced migration and invasion capabilities. |

These findings indicate a strong potential for this compound as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Hydroxyimino)-6-methylindolin-2-one | Hydroxyimino at position 3, methyl at position 6 | Different biological activity due to methyl substitution. |

| 3-(Hydroxyimino)-5-methylindolin-2-one | Hydroxyimino at position 3, methyl at position 5 | Variability in reactivity due to different substitution pattern. |

| 1-Methylindolin-2-one | Lacks hydroxyimino group | Serves as a non-functionalized reference compound for comparison. |

This table illustrates how variations in substitution patterns can lead to differences in biological activity.

Future Directions and Applications

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Potential areas for future investigation include:

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its anticancer effects.

- In Vivo Evaluations : Testing in animal models to assess efficacy and safety profiles.

- Drug Development : Exploration as a lead compound in drug design for cancer therapies.

Propriétés

IUPAC Name |

1-methyl-3-nitrosoindol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-13)9(11)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTZPTULXPKGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291972 | |

| Record name | 1-Methyl-1H-indole-2,3-dione 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3265-24-5 | |

| Record name | Indole-2,3-dione, 1-methyl-, 3-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003265245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-indole-2,3-dione 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.